molecular formula C30H31N3O5S B409702 ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B409702
M. Wt: 545.7g/mol
InChI Key: LQOGUSRWVSJXNA-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3,4-diethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes an indole moiety, a thiazolopyrimidine core, and various functional groups such as ethoxy and methyl groups. The presence of these diverse functional groups makes this compound a valuable target for synthetic chemists and researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common approach is the condensation of 3,4-diethoxybenzaldehyde with 2-methyl-1H-indole-3-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with ethyl cyanoacetate and thiourea under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-diethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(3,4-diethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl 5-(3,4-dihydroxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl 5-(3,4-diethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the presence of both ethoxy and indole groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H31N3O5S

Molecular Weight

545.7g/mol

IUPAC Name

ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H31N3O5S/c1-6-36-23-14-13-19(15-24(23)37-7-2)27-26(29(35)38-8-3)18(5)32-30-33(27)28(34)25(39-30)16-21-17(4)31-22-12-10-9-11-20(21)22/h9-16,27,31H,6-8H2,1-5H3/b25-16-

InChI Key

LQOGUSRWVSJXNA-XYGWBWBKSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=C(NC5=CC=CC=C54)C)/S3)C)C(=O)OCC)OCC

SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=C(NC5=CC=CC=C54)C)S3)C)C(=O)OCC)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=C(NC5=CC=CC=C54)C)S3)C)C(=O)OCC)OCC

Origin of Product

United States

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